Superior In Vivo Therapeutic Effect and Reduced Toxicity of Subathizone Relative to Thioacetazone (Tbl) in Animal Models
In head-to-head animal studies, Subathizone (PE) demonstrated a greater therapeutic effect and was less toxic than Thioacetazone (Tbl), despite exhibiting lower in vitro antibacterial activity [1]. This paradoxical outcome is attributed to Subathizone's superior pharmacokinetic profile, specifically its ability to maintain a higher blood concentration for a longer duration compared to Thioacetazone [1].
| Evidence Dimension | In vivo therapeutic effect, toxicity, and blood concentration |
|---|---|
| Target Compound Data | Greater therapeutic effect; less toxic; maintains higher blood concentration for a longer period |
| Comparator Or Baseline | Thioacetazone (Tbl): Lower therapeutic effect; more toxic; lower and shorter blood concentration |
| Quantified Difference | Qualitative superiority in therapeutic effect and toxicity; prolonged higher blood concentration (exact fold-change not specified in abstract). |
| Conditions | Animal experiments (species not specified in abstract). |
Why This Matters
For procurement decisions in research settings, this evidence demonstrates that Subathizone offers a more favorable therapeutic window and superior in vivo performance compared to the more commonly referenced thiosemicarbazone, Thioacetazone, despite its lower in vitro potency.
- [1] A STUDY ON THE PROLONGED ADMINISTRATION OF P-ETHYLSITLFONYLBENZALDEHYDE-TITIOSEMICARBAZONE FOR TUBERCULOSIS. Kekkaku (Tuberculosis). 1953;28(6):276-280. View Source
